1-(3-Chlorophenyl)butan-2-one
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Overview
Description
1-(3-Chlorophenyl)butan-2-one is an organic compound with the molecular formula C10H11ClO. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine-substituted phenyl ring and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with butanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired ketone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of titanium trichloride as a catalyst in the presence of N,N-dimethylformamide has been reported to facilitate the reductive arylation of electron-deficient olefins, leading to the formation of the target compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-chlorobenzoic acid.
Reduction: 1-(3-chlorophenyl)butan-2-ol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chlorophenyl)butan-2-one has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of potential therapeutic agents due to its structural similarity to biologically active molecules.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)butan-2-one depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)butan-2-one: Similar structure but with the chlorine atom at the para position.
1-(2-Chlorophenyl)butan-2-one: Chlorine atom at the ortho position.
1-(3-Bromophenyl)butan-2-one: Bromine substituent instead of chlorine.
Uniqueness: 1-(3-Chlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties and biological activity compared to its ortho and para counterparts .
Properties
IUPAC Name |
1-(3-chlorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZRRRDXXMEZSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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